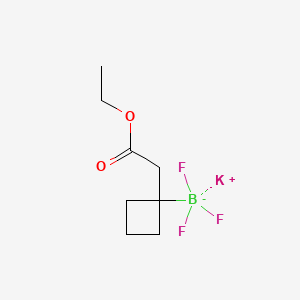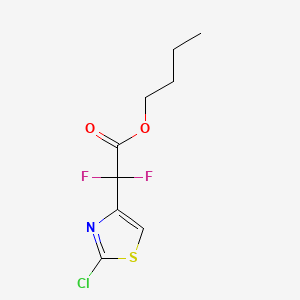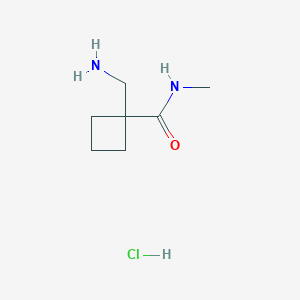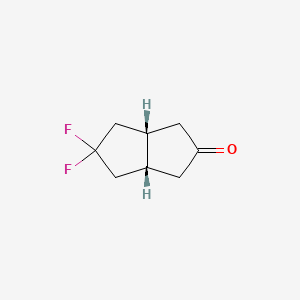
Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one is a fluorinated organic compound with a unique hexahydropentalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one typically involves the fluorination of a hexahydropentalene precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluorinated carboxylic acids.
Reduction: Formation of hexahydropentalen-2(1H)-one.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3aR,6aS)-5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride
- Rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
Uniqueness
Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one is unique due to its specific hexahydropentalene structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C8H10F2O |
|---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
(3aR,6aS)-5,5-difluoro-1,3,3a,4,6,6a-hexahydropentalen-2-one |
InChI |
InChI=1S/C8H10F2O/c9-8(10)3-5-1-7(11)2-6(5)4-8/h5-6H,1-4H2/t5-,6+ |
InChI Key |
XLXHKWUHWJMLKF-OLQVQODUSA-N |
Isomeric SMILES |
C1[C@@H]2CC(C[C@@H]2CC1=O)(F)F |
Canonical SMILES |
C1C2CC(CC2CC1=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


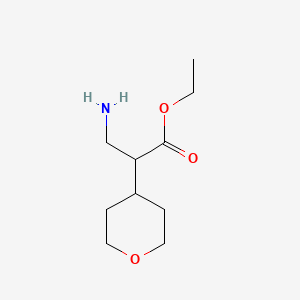
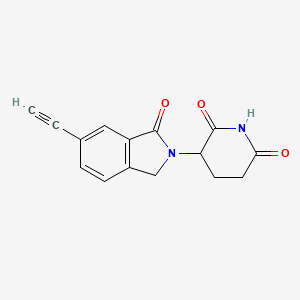
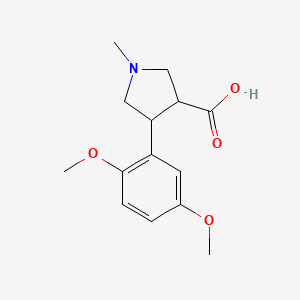
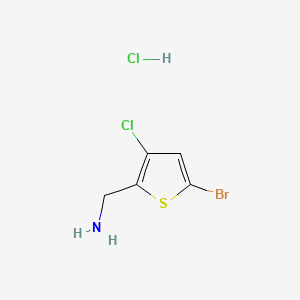
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
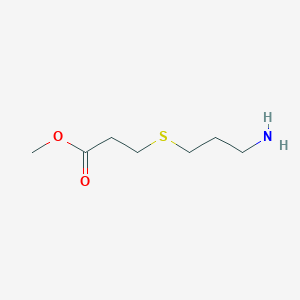
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
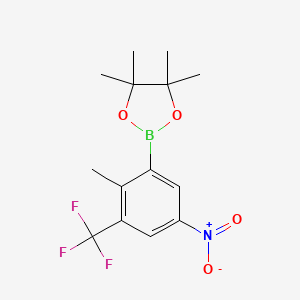
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
